molecular formula C14H23NO5 B1448219 Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate CAS No. 1180519-44-1

Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate

Cat. No. B1448219
M. Wt: 285.34 g/mol
InChI Key: QIXUDIGRBAMTIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate is C14H23NO5 . Its average mass is 285.336 Da and its monoisotopic mass is 285.157623 Da . It has one defined stereocentre .


Physical And Chemical Properties Analysis

Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate is a yellow to brown solid . It has a density of 1.1±0.1 g/cm3, a boiling point of 366.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.3±3.0 kJ/mol, and its flash point is 175.6±27.9 °C . It has a molar refractivity of 71.8±0.3 cm3 .

Scientific Research Applications

Synthesis of Pyroglutamic Acids

Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate has been used in the synthesis of various N(4´)-substituted pyroglutamic acids, showcasing its utility in creating diverse chemical libraries. This process involves the treatment of di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate with anilines, ethyl glycinate, and ethyl β-alaninate, resulting in a range of pyroglutamic acids with potential applications in medicinal chemistry (Svete et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate have been studied for their ability to form diverse supramolecular arrangements. These arrangements are influenced by weak intermolecular interactions like CH⋯O/CH⋯π/H⋯H. Such studies offer insights into how substitutions on the oxopyrrolidine scaffold can lead to fascinating supramolecular assemblies (Samipillai et al., 2016).

Combinatorial Chemistry

The compound has been pivotal in combinatorial chemistry, particularly in the synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides. This synthesis process showcases the versatility of di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate in generating a variety of chemical compounds, which could have implications in drug discovery and material science (Malavašič et al., 2007).

Pharmaceutical Research

Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate derivatives have been synthesized and evaluated as potential anti-inflammatory agents. This application indicates the relevance of this compound in the development of new pharmaceuticals, particularly in the field of inflammation and pain management (Ikuta et al., 1987).

Material Science

In the field of material science, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, a related compound, has been synthesized efficiently and used to access novel macrocyclic Tyk2 inhibitors. This demonstrates the compound's potential in the development of materials with specific biological activity (Sasaki et al., 2020).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate . Personal protective equipment, including chemical impermeable gloves, should be used . Adequate ventilation should be ensured, and all sources of ignition should be removed . Personnel should be evacuated to safe areas, and people should be kept away from and upwind of any spill or leak .

properties

IUPAC Name

ditert-butyl 2-oxopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-15(10(9)16)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXUDIGRBAMTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 2-oxopyrrolidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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